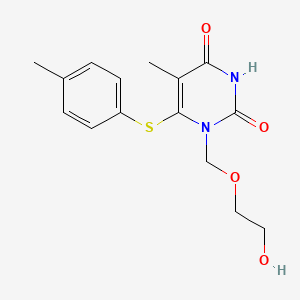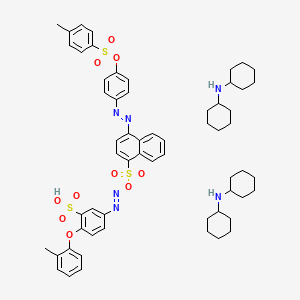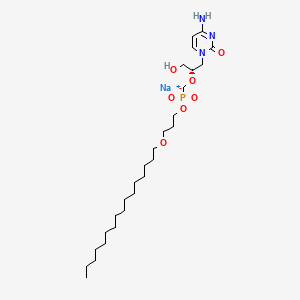
Brincidofovir sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brincidofovir sodium, sold under the brand name Tembexa, is an antiviral drug used primarily for the treatment of smallpox. It is a prodrug of cidofovir, designed to release cidofovir intracellularly, allowing for higher intracellular and lower plasma concentrations of cidofovir, effectively increasing its activity against double-stranded DNA viruses . This compound was approved for medical use in the United States in June 2021 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Brincidofovir sodium is synthesized through a series of chemical reactions starting from cidofovir. The synthesis involves conjugating cidofovir with a lipid molecule, specifically hexadecyloxypropyl, to form brincidofovir . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in controlled environments to prevent contamination and ensure consistency in the product’s quality .
Analyse Des Réactions Chimiques
Types of Reactions: Brincidofovir sodium undergoes several types of chemical reactions, including hydrolysis and phosphorylation. Upon entering the target cell, the phosphodiester bond of brincidofovir is hydrolyzed to generate cidofovir . Cidofovir is then phosphorylated to form cidofovir diphosphate, the active antiviral agent .
Common Reagents and Conditions: The hydrolysis reaction typically occurs in the presence of cellular enzymes, while the phosphorylation reaction is facilitated by cellular kinases . These reactions occur under physiological conditions within the target cells.
Major Products Formed: The major products formed from these reactions are cidofovir and cidofovir diphosphate. Cidofovir diphosphate inhibits viral DNA polymerase-mediated DNA synthesis, effectively stopping viral replication .
Applications De Recherche Scientifique
Brincidofovir sodium has a wide range of scientific research applications, particularly in the fields of virology and medicine. It has been investigated for its efficacy against various viral infections, including cytomegalovirus, adenovirus, and herpes simplex virus . Additionally, this compound has shown potential in treating monkeypox and other orthopoxvirus diseases .
In cancer research, this compound has demonstrated potent anti-proliferative activity in diffuse large B-cell lymphoma and natural killer/T-cell lymphoma . Its ability to inhibit cell viability and induce immunogenic cell death makes it a promising candidate for cancer therapy .
Mécanisme D'action
Brincidofovir sodium exerts its antiviral effects through a series of intracellular reactions. Upon entering the target cell, the phosphodiester bond of brincidofovir is hydrolyzed to generate cidofovir . Cidofovir is then phosphorylated to form cidofovir diphosphate, which inhibits viral DNA polymerase-mediated DNA synthesis . This inhibition prevents the replication of viral DNA, effectively stopping the spread of the virus .
Comparaison Avec Des Composés Similaires
Brincidofovir sodium is unique in its design as a lipid-conjugated prodrug of cidofovir. This design allows for higher intracellular concentrations of the active drug while reducing its nephrotoxicity . Similar compounds include cidofovir and tecovirimat . Cidofovir is the parent compound of this compound and has broad antiviral activity against several DNA viruses . Tecovirimat, on the other hand, is an antiviral drug with specific activity against orthopoxviruses and inhibits the formation of the extracellular enveloped virus necessary for cell-to-cell transmission .
Propriétés
Numéro CAS |
496765-79-8 |
|---|---|
Formule moléculaire |
C27H51N3NaO7P |
Poids moléculaire |
583.7 g/mol |
Nom IUPAC |
sodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinate |
InChI |
InChI=1S/C27H52N3O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32;/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32);/q;+1/p-1/t25-;/m0./s1 |
Clé InChI |
CRDDLOITBKEPRN-UQIIZPHYSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


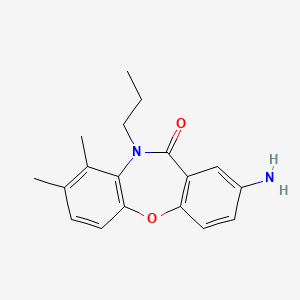
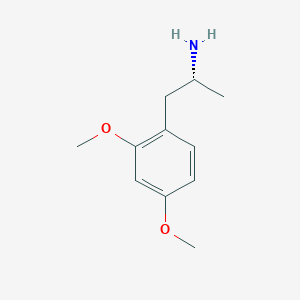
![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)
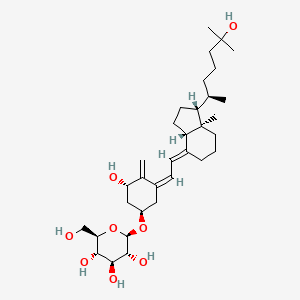

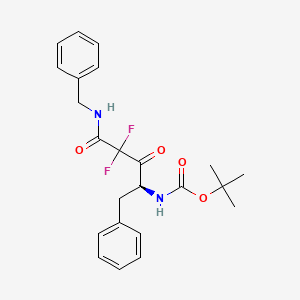
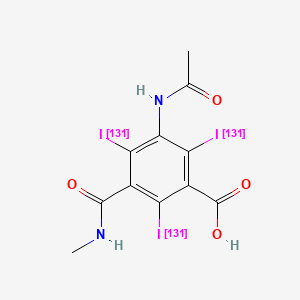
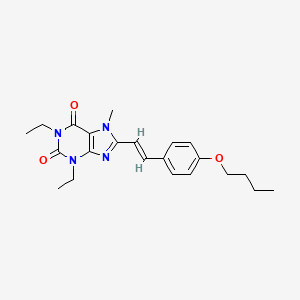
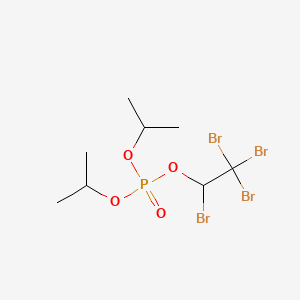
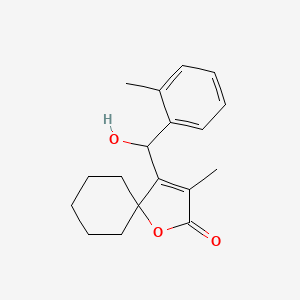
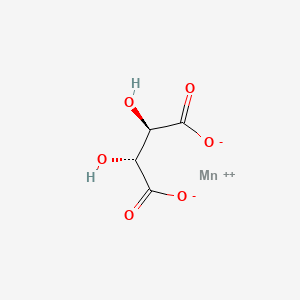
![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)
